3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is an intriguing member of the quinazolinone family, notable for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacological potential, and relevant case studies.
Structural Overview
This compound features a complex structure characterized by several functional groups:
- Quinazolinone Backbone : Central to its biological activity.
- 2-Chlorobenzyl Group : Enhances lipophilicity and potential receptor interactions.
- 4-Phenylpiperazine Moiety : Known for its role in modulating neurotransmitter systems.
- Thioxo Group : Contributes to redox properties and potential enzyme interactions.
Molecular Formula
- Molecular Formula : C26H23ClN4O2S
- Molecular Weight : 491.01 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like tuberculosis (TB) and cancer.
- Receptor Modulation : The piperazine moiety allows for interactions with neurotransmitter receptors, indicating possible applications in treating neurological disorders.
Pharmacological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antitubercular Activity :
- Antidepressant and Anti-inflammatory Effects :
- Antitumor Activity :
Comparative Biological Activity Table
Compound Name | Biological Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antitubercular | 12.5 µg/mL |
Other Quinazoline Derivatives | Antitumor | Variable |
Phenylpiperazine Derivatives | Antidepressant | Not specified |
Case Study 1: Antitubercular Evaluation
A significant study focused on the synthesis and evaluation of various 2,3-dihydroquinazolinones for their anti-TB activity. The synthesized compounds were tested against Mycobacterium tuberculosis H37Ra strain using agar dilution methods. Results indicated that several derivatives exhibited MIC values ranging from 25.0 to 12.5 µg/mL, with one compound (designated as 2b) being particularly effective at an MIC of 12.5 µg/mL. This highlights the potential of quinazolinone derivatives in developing new anti-TB agents .
Case Study 2: Neuropharmacological Studies
Research on phenylpiperazine derivatives has revealed their role in modulating serotonin receptors. Compounds similar to the target molecule have been studied for their anxiolytic and antidepressant effects in animal models. These studies suggest that modifications in the piperazine structure can significantly alter the pharmacological profile, enhancing therapeutic efficacy while minimizing side effects .
Properties
CAS No. |
422273-34-5 |
---|---|
Molecular Formula |
C26H23ClN4O2S |
Molecular Weight |
491.01 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34) |
InChI Key |
KSWOMEVXPIXIMH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
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